Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP
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Overview
Description
beta-D-Glucopyranoside, 4-methoxyphenyl 4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-, 2,3,6-triacetate: is a complex organic compound that belongs to the class of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranoside, 4-methoxyphenyl 4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-, 2,3,6-triacetate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moieties are protected using acetyl groups to prevent unwanted reactions.
Glycosylation: The protected sugar is then subjected to glycosylation reactions to form the glycosidic bond between the glucose and galactose units.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction.
Deprotection: The acetyl groups are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the acetyl groups, converting them back to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halides, nucleophiles
Major Products
Oxidation: Quinones
Reduction: Deacetylated sugars
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, it serves as a model compound for studying glycosidic bonds and carbohydrate interactions. It is also used in the development of glycosylated drugs and biomolecules.
Medicine
The compound has potential applications in medicine, particularly in the design of drug delivery systems and therapeutic agents. Its ability to form stable glycosidic bonds makes it a valuable tool in medicinal chemistry.
Industry
In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranoside, 4-methoxyphenyl 4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-, 2,3,6-triacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The glycosidic bonds in the compound allow it to bind to carbohydrate-binding proteins, influencing various biochemical pathways. The acetyl groups can also modulate the compound’s solubility and stability, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
- beta-D-Glucopyranoside, 4-methoxyphenyl 4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl)-, 2,3,6-triacetate
- beta-D-Glucopyranoside, 4-methoxyphenyl 4-O-(2,3,4,6-tetra-O-acetyl-beta-D-mannopyranosyl)-, 2,3,6-triacetate
Uniqueness
The uniqueness of beta-D-Glucopyranoside, 4-methoxyphenyl 4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-, 2,3,6-triacetate lies in its specific glycosidic linkage and the presence of multiple acetyl groups. These features confer distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C33H42O19 |
---|---|
Molecular Weight |
742.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(4-methoxyphenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C33H42O19/c1-15(34)42-13-24-26(44-17(3)36)28(45-18(4)37)31(48-21(7)40)33(51-24)52-27-25(14-43-16(2)35)50-32(49-23-11-9-22(41-8)10-12-23)30(47-20(6)39)29(27)46-19(5)38/h9-12,24-33H,13-14H2,1-8H3/t24-,25-,26+,27-,28+,29+,30-,31-,32-,33+/m1/s1 |
InChI Key |
CHQFKIZJLSSYAP-LZWHNZSHSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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